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Compound of Interest

Compound Name: ST 1535

Cat. No.: B1682632

A Comparative Guide for Researchers in Neuropharmacology and Drug Development

This guide provides a detailed comparison of the in vivo potency of two prominent adenosine
A2A receptor antagonists: ST 1535 and KW-6002 (istradefylline). Both compounds have been
investigated for their therapeutic potential in Parkinson's disease, primarily due to their ability to
modulate dopaminergic neurotransmission. This document summarizes key experimental data,
outlines methodologies from relevant studies, and visualizes the underlying signaling pathways
and experimental workflows.

While direct head-to-head in vivo potency studies with quantitative comparisons like ED50
values in the same experimental setup are not readily available in the reviewed literature, this
guide compiles and presents the existing data from separate studies to offer a comprehensive
overview for the scientific community.

Quantitative Data Summary

The following tables summarize the available quantitative data for ST 1535 and KW-6002,
including in vitro binding affinities and in vivo efficacy in animal models of Parkinson's disease.

Table 1: In Vitro Receptor Binding Affinities
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Receptor ) .
Compound Species Ki (nM) Reference
Subtype
ST 1535 Adenosine A2A Rat (Striatum) 15 [1]
Adenosine Al Rat 85 [1]
KW-6002 Adenosine A2A Rat (Striatum) 2.2 [2]
Adenosine Al Rat >1000 [2]
Table 2: In Vivo Efficacy in Animal Models of Parkinson's Disease
Animal . . Potencyl/Effi
Compound Species Endpoint Reference
Model cacy
) Minimum
Haloperidol- .
) Reversal of Effective
ST 1535 induced Mouse [1]
catalepsy Dose: 1.25
catalepsy
mg/kg (p.o.)
MPTP- Increased Effective at
induced Marmoset locomotor 40 mg/kg [1]
parkinsonism activity (p.0.)
Haloperidol-
) Reversal of ED50: 0.26
KW-6002 induced Mouse [3]
catalepsy mg/kg (p.o.)
catalepsy
Reserpine-
_ Reversal of ED50: 0.26
induced Mouse [3]
catalepsy mg/kg (p.o.)
catalepsy
Potentiation
6-OHDA- of L-DOPA Effective at 1
) Rat ) [3]
lesioned induced mg/kg (p.o.)
rotations

Disclaimer: The in vivo data presented for ST 1535 and KW-6002 are derived from separate

studies. Direct comparison of potency (e.g., MED vs. ED50) should be approached with caution
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due to potential variations in experimental protocols, animal strains, and other laboratory-
specific conditions.

Key Experimental Protocols

This section details the methodologies for the key in vivo experiments cited in this guide.

Haloperidol-Induced Catalepsy in Mice

This model is widely used to screen for compounds with potential anti-parkinsonian activity.

Animals: Male Swiss mice are typically used.

« Induction of Catalepsy: Haloperidol, a dopamine D2 receptor antagonist, is administered
intraperitoneally (i.p.) at a dose of 1-2 mg/kg to induce a cataleptic state.[4]

e Drug Administration: The test compounds (ST 1535 or KW-6002) or vehicle are administered
orally (p.o.) at various doses, typically 30-60 minutes before the catalepsy assessment.

o Assessment of Catalepsy: Catalepsy is measured using the bar test. The mouse's forepaws
are placed on a horizontal bar (e.g., 4 cm high). The time until the mouse removes both
paws from the bar is recorded (latency). A cut-off time (e.g., 120-180 seconds) is usually set.

o Data Analysis: The dose-response relationship is analyzed to determine the minimum
effective dose (MED) or the dose that produces a 50% reversal of the cataleptic effect
(ED50).

Signaling Pathways and Experimental Workflows

Adenosine A2A Receptor Antagonism in the Basal
Ganglia

ST 1535 and KW-6002 act as antagonists at the adenosine A2A receptor, which is highly
expressed in the striatum, a key component of the basal ganglia motor circuit. In Parkinson's
disease, the loss of dopamine leads to overactivity of the indirect pathway, contributing to motor
symptoms. A2A receptor antagonists can counteract this overactivity.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUQO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

© 2025 BenchChem. All rights reserved. 5/6 Tech Support


https://www.benchchem.com/product/b1682632?utm_src=pdf-body-img
https://www.benchchem.com/product/b1682632?utm_src=pdf-custom-synthesis
https://pubmed.ncbi.nlm.nih.gov/21423433/
https://pubmed.ncbi.nlm.nih.gov/21423433/
https://pubmed.ncbi.nlm.nih.gov/21423433/
https://www.apexbt.com/istradefylline-kw-6002.html
https://access.portico.org/Portico/auView?auId=ark%3A%2F27927%2Fpjbf78xmd2v
https://harvest.usask.ca/items/f0a66b13-50b4-4fe7-8018-766f2b3221a6
https://harvest.usask.ca/items/f0a66b13-50b4-4fe7-8018-766f2b3221a6
https://harvest.usask.ca/items/f0a66b13-50b4-4fe7-8018-766f2b3221a6
https://harvest.usask.ca/items/f0a66b13-50b4-4fe7-8018-766f2b3221a6
https://www.benchchem.com/product/b1682632#st-1535-versus-kw-6002-istradefylline-in-vivo-potency
https://www.benchchem.com/product/b1682632#st-1535-versus-kw-6002-istradefylline-in-vivo-potency
https://www.benchchem.com/product/b1682632#st-1535-versus-kw-6002-istradefylline-in-vivo-potency
https://www.benchchem.com/product/b1682632#st-1535-versus-kw-6002-istradefylline-in-vivo-potency
https://www.benchchem.com/contactus?utm_src=support
https://www.benchchem.com/product/b1682632?utm_src=pdf-bulk
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1682632?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENCHE

Validation & Comparative

Check Availability & Pricing

BenchChem

Our mission is to be the trusted global source of
essential and advanced chemicals, empowering
scientists and researchers to drive progress in science

and industry.
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